molecular formula C8H7Br2N3 B8419948 6-Amino-5-bromoquinoxaline hydrobromide CAS No. 59803-96-2

6-Amino-5-bromoquinoxaline hydrobromide

Cat. No.: B8419948
CAS No.: 59803-96-2
M. Wt: 304.97 g/mol
InChI Key: YKGMGCYABGHZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-bromoquinoxaline hydrobromide is a useful research compound. Its molecular formula is C8H7Br2N3 and its molecular weight is 304.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

6-Amino-5-bromoquinoxaline hydrobromide serves primarily as an intermediate in the synthesis of various pharmaceuticals. One notable application is its role in the production of brimonidine tartrate, a medication used to treat glaucoma. The compound is synthesized through a series of reactions involving 4-nitro O-phenylene diamine, which leads to the formation of 5-bromo-6-aminoquinoxaline, a precursor to brimonidine tartrate. This synthesis involves cyclization, reduction, and bromination processes that enhance yield and purity while minimizing environmental impact and safety risks associated with traditional methods .

Research indicates that this compound exhibits various biological activities , making it a candidate for further investigation in drug development:

  • Antimicrobial Properties : Studies have shown that quinoxaline derivatives possess antimicrobial activity. For instance, related compounds have been evaluated for their effectiveness against bacterial strains, demonstrating significant inhibition rates . The structural modifications in quinoxaline derivatives can enhance their antimicrobial properties, suggesting that this compound could be explored for similar applications.
  • Cytotoxic Effects : Some derivatives of quinoxaline have been reported to exhibit cytotoxic effects against cancer cell lines. The potential for developing anticancer agents from quinoxaline derivatives is an area of active research, with studies indicating promising results in inhibiting tumor growth .

Synthesis and Characterization

The synthesis of this compound involves several steps that ensure high yield and purity. The process typically includes:

  • Cyclization : Starting with 4-nitro O-phenylene diamine and glyoxal to form a nitroquinoxaline.
  • Reduction : Using palladium catalysts to convert the nitro group to an amino group.
  • Bromination : Introducing bromine atoms to yield the final product .

The characterization of this compound often employs techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity.

Case Studies

Several studies highlight the applications of this compound:

  • In one study, derivatives were synthesized and tested for antimicrobial activity against various pathogens. The results indicated that specific modifications led to enhanced activity against resistant strains .
  • Another research effort focused on synthesizing quinazoline derivatives from related compounds, showcasing how structural variations can lead to improved bioactivity profiles .

Properties

CAS No.

59803-96-2

Molecular Formula

C8H7Br2N3

Molecular Weight

304.97 g/mol

IUPAC Name

5-bromoquinoxalin-6-amine;hydrobromide

InChI

InChI=1S/C8H6BrN3.BrH/c9-7-5(10)1-2-6-8(7)12-4-3-11-6;/h1-4H,10H2;1H

InChI Key

YKGMGCYABGHZRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1N)Br.Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude 6-amino-5-bromoquinoxaline from above was dissolved in water and saturated sodium bisulfite solution was added until the resulting solution tested negative with starch-iodide paper. The solution was then basified with 2N sodium hydroxide and extracted thoroughly with ethyl acetate. The organic extract was dried over magnesium sulfate and concentrated under reduced pressure to give the free base. The crude product was recrystallized from boiling benzene to give yellow crystals, m.p. 155°-6° C. Using various analytical procedures, the yellow crystals were determined to be 6-amino-5-bromoquinoxaline. The yield was 82%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.